molecular formula C20H18O2 B6372620 5-(4-Benzyloxyphenyl)-3-methylphenol CAS No. 1261949-52-3

5-(4-Benzyloxyphenyl)-3-methylphenol

Cat. No.: B6372620
CAS No.: 1261949-52-3
M. Wt: 290.4 g/mol
InChI Key: FGNLHONNZGQHEA-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-3-methylphenol is an organic compound characterized by a phenolic structure with a benzyloxy group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyloxyphenyl)-3-methylphenol typically involves the reaction of 4-benzyloxybenzaldehyde with a suitable phenol derivative under specific conditions. One common method includes the use of a base-catalyzed reaction to facilitate the formation of the desired product. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzyloxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Benzyloxyphenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-3-methylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Benzyloxyphenyl)-3-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyloxy group and a phenolic structure makes it a versatile compound in both synthetic and applied chemistry .

Properties

IUPAC Name

3-methyl-5-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-11-18(13-19(21)12-15)17-7-9-20(10-8-17)22-14-16-5-3-2-4-6-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLHONNZGQHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684060
Record name 4'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-52-3
Record name 4'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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